molecular formula C9H12O2 B14259160 5-Methyl-2-(2-oxoethyl)cyclopent-1-ene-1-carbaldehyde CAS No. 216512-70-8

5-Methyl-2-(2-oxoethyl)cyclopent-1-ene-1-carbaldehyde

Cat. No.: B14259160
CAS No.: 216512-70-8
M. Wt: 152.19 g/mol
InChI Key: RJEBUXWFNKUDOP-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-oxoethyl)cyclopent-1-ene-1-carbaldehyde is an organic compound with a unique structure that includes a cyclopentene ring, a methyl group, and an oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-oxoethyl)cyclopent-1-ene-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diene or an enone, followed by functional group modifications to introduce the oxoethyl and methyl groups. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-oxoethyl)cyclopent-1-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the oxoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: 5-Methyl-2-(2-carboxyethyl)cyclopent-1-ene-1-carbaldehyde

    Reduction: 5-Methyl-2-(2-hydroxyethyl)cyclopent-1-ene-

Properties

CAS No.

216512-70-8

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

5-methyl-2-(2-oxoethyl)cyclopentene-1-carbaldehyde

InChI

InChI=1S/C9H12O2/c1-7-2-3-8(4-5-10)9(7)6-11/h5-7H,2-4H2,1H3

InChI Key

RJEBUXWFNKUDOP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=C1C=O)CC=O

Origin of Product

United States

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